

OD36 efficacy compared to LDN-193189

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Compound of Interest

Compound Name: OD36

Cat. No.: B15542864

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An Objective Comparison of **OD36** and LDN-193189 Efficacy

For researchers and professionals in drug development, selecting the optimal small molecule inhibitor is critical for experimental success. This guide provides a detailed comparison of **OD36** and LDN-193189, focusing on their efficacy, mechanism of action, and supporting experimental data.

Introduction to **OD36** and LDN-193189

LDN-193189 is a well-established and highly potent small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.^{[1][2]} It functions by targeting the ATP-binding pocket of BMP type I receptors, primarily ALK1, ALK2, ALK3, and ALK6.^{[3][4][5][6]} Its high selectivity for BMP pathways over TGF- β and Activin signaling has made it a valuable tool in developmental biology and disease research, particularly in studies of fibrodysplasia ossificans progressiva (FOP).^{[1][3][7]}

OD36 is a more recently developed macrocyclic inhibitor with a dual-targeting profile.^{[8][9][10]} It is a potent inhibitor of both Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2).^[10] The inhibition of RIPK2, a key component of the NOD-like receptor signaling pathway, gives **OD36** a distinct therapeutic potential in inflammatory diseases.^{[10][11][12]} Its activity against ALK2 also makes it relevant for conditions like FOP.^{[8][9][10]}

Quantitative Efficacy Comparison

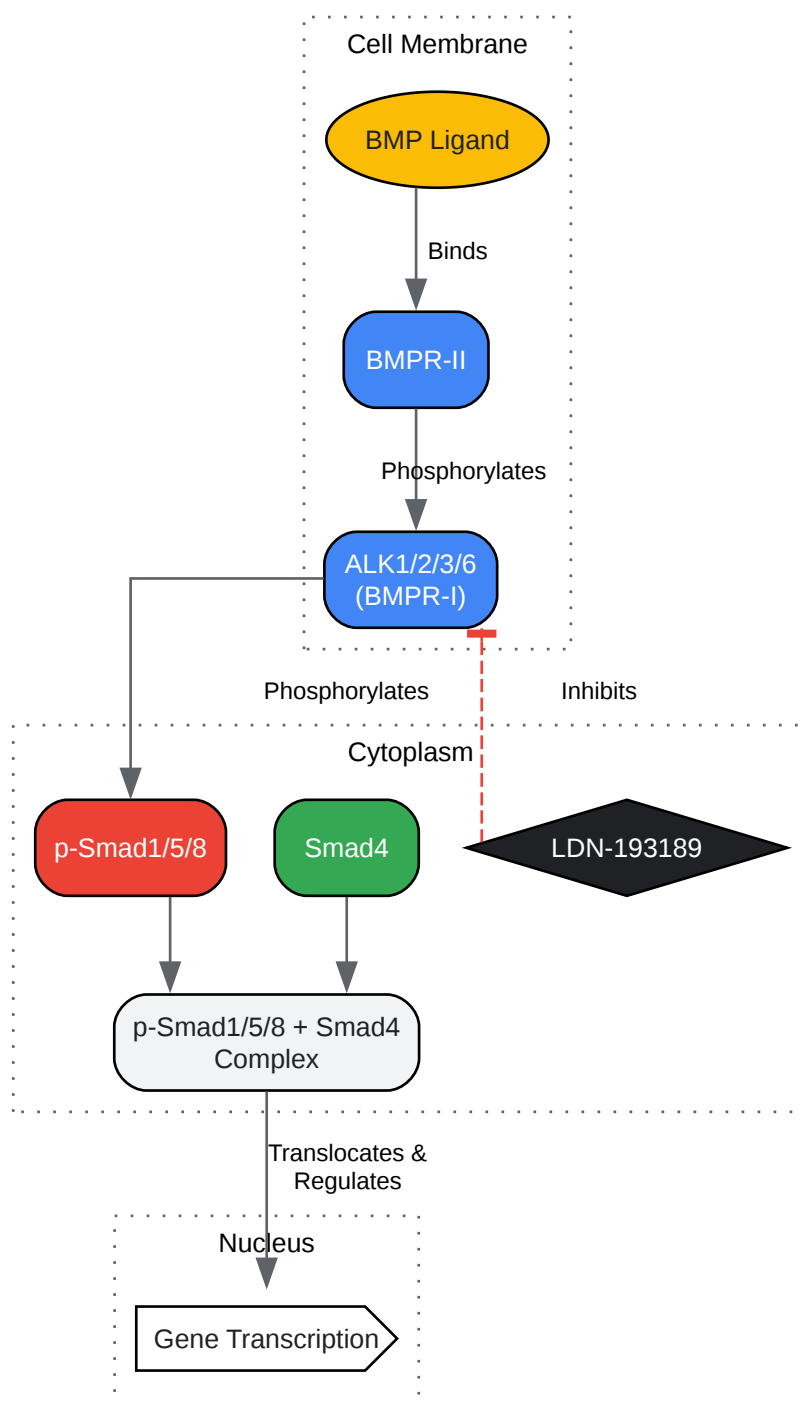
The following tables summarize the inhibitory activities of **OD36** and LDN-193189 against their primary kinase targets. Data is presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, which measure potency and binding affinity, respectively.

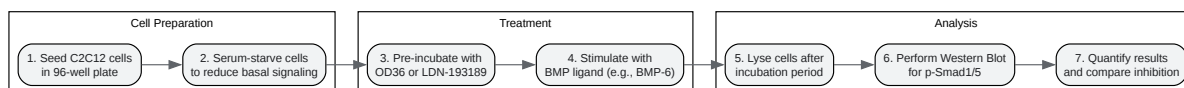
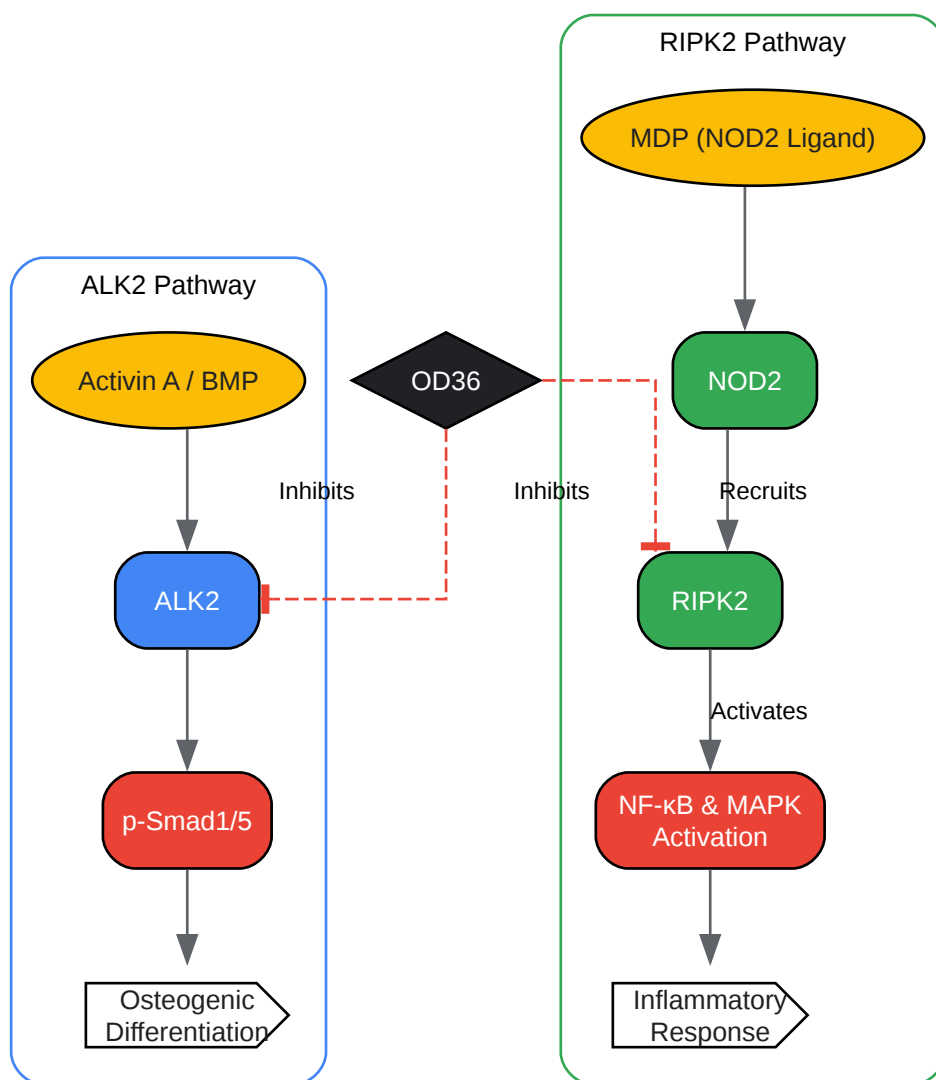
Target Kinase	OD36	LDN-193189	Metric
ALK1 (ACVR L1)	Kd = 90 nM[8][9]	IC50 = 0.8 nM[3][4][5]	Affinity / Potency
ALK2 (ACVR1)	IC50 = 47 nM, Kd = 37 nM[8][9]	IC50 = 5 nM, IC50 = 0.8 nM[3][4][5][7]	Potency / Affinity
ALK2 (R206H Mutant)	IC50 = 22 nM[8][9]	Not specified	Potency
ALK3 (BMPR1A)	Not specified	IC50 = 30 nM, IC50 = 5.3 nM[3][4][5][7]	Potency
ALK6 (BMPR1B)	Not specified	IC50 = 16.7 nM[3][4][5]	Potency
RIPK2	IC50 = 5.3 nM[8][9]	Not specified	Potency

Signaling Pathways and Mechanisms of Action

LDN-193189: Inhibition of the Canonical BMP Signaling Pathway

LDN-193189 selectively inhibits BMP type I receptors. In the canonical BMP pathway, ligand binding induces the formation of a receptor complex, leading to the phosphorylation of Smad1, Smad5, and Smad8.[3][7] These activated Smads then complex with Smad4 and translocate to the nucleus to regulate gene expression. LDN-193189 blocks this cascade at the receptor level, preventing downstream signaling.[2]





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Email: info@benchchem.com